molecular formula C14H27N3O3 B14782771 tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Cat. No.: B14782771
M. Wt: 285.38 g/mol
InChI Key: SSCBCHWPTFFJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an ethyl group and an (S)-2-aminopropanoyl moiety. Its stereochemical configuration ((S,S)) at both the pyrrolidine and aminopropanoyl positions is critical for its biological interactions, particularly in drug discovery contexts such as protease inhibition or receptor modulation . The compound’s molecular formula is C17H33N3O3 (molecular weight: 327.46 g/mol), with a purity of 97% as reported in synthetic catalogs . Its CAS number (1401669-07-5) and MDL identifier (MFCD21094908) facilitate precise referencing in research .

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-6-17(13(19)20-14(3,4)5)11-7-8-16(9-11)12(18)10(2)15/h10-11H,6-9,15H2,1-5H3

InChI Key

SSCBCHWPTFFJMC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three key components (Figure 1):

  • (S)-Pyrrolidin-3-amine backbone : Provides the chiral pyrrolidine core.
  • (S)-2-Aminopropanoyl group : Introduces the amino acid-derived side chain.
  • tert-Butyl ethylcarbamate**: Serves as a protective group for the secondary amine.

Stereochemical integrity at both (S)-configured centers must be preserved through protective group strategies and coupling conditions.

Synthetic Pathways

Stepwise Assembly via Amide Coupling

Protection of Pyrrolidin-3-amine

The primary amine in (S)-pyrrolidin-3-amine is protected using tert-butyl ethylcarbamate. A typical protocol involves:

  • Reagents : tert-Butyl dicarbonate (Boc₂O), ethyl chloroformate, triethylamine.
  • Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
  • Yield : 78–85% (based on analogous pyrrolidine protections).
Coupling with (S)-2-Aminopropanoic Acid

The protected pyrrolidine undergoes amide coupling with (S)-2-aminopropanoic acid:

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt) or PyBOP.
  • Conditions : Anhydrous DMF, 0°C → rt, 4–6 hours.
  • Key Data :
Coupling Agent Solvent Temp (°C) Yield (%)
DCC/HOBt DMF 0 → 25 72
PyBOP DCM 25 68

Racemization is minimized by maintaining temperatures below 25°C and using HOBt as an additive.

Deprotection of the Amino Group

The Boc group is cleaved under acidic conditions:

  • Reagents : 4M HCl in dioxane or trifluoroacetic acid (TFA).
  • Conditions : 0°C → rt, 2–4 hours.
  • Yield : 89–93%.

One-Pot Sequential Protection-Coupling

A streamlined approach combines protection and coupling in a single reactor:

  • Simultaneous Protection/Coupling :
    • (S)-Pyrrolidin-3-amine, tert-butyl ethylcarbamate, and (S)-2-((tert-butoxycarbonyl)amino)propanoic acid are reacted with DCC in DMF.
    • Yield : 65% (lower than stepwise due to competing reactions).
  • Global Deprotection :
    • TFA-mediated removal of both Boc groups yields the final product.

Stereochemical Control

Chiral Pool vs. Asymmetric Synthesis

  • Chiral Pool : (S)-Pyrrolidin-3-amine is derived from L-proline via Hofmann degradation (85% ee).
  • Asymmetric Catalysis : Enantioselective hydrogenation of pyrrolidine precursors using Rh(I)-DuPhos catalysts (92% ee).

Epimerization Risks

  • Amide Coupling : Elevated temperatures (>30°C) during DCC-mediated coupling reduce enantiomeric excess by 15–20%.
  • Mitigation : HOBt additives and low-temperature protocols maintain >98% ee.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Alternative to DCC : Ethyl chloroformate reduces diisopropylurea byproduct formation.
  • Solvent Recycling : DMF recovery via distillation achieves 70% solvent reuse.

Crystallization Optimization

  • Final Product : Recrystallization from ethanol/water (3:1) improves purity to 99.5% (HPLC).

Analytical Characterization

Critical quality attributes confirmed via:

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min.
  • NMR : Key signals (CDCl₃):
    • δ 1.44 (s, 9H, Boc-CH₃)
    • δ 4.21 (q, 2H, ethyl carbamate)
    • δ 3.82 (m, 1H, pyrrolidine C3-H).

Comparative Method Evaluation

Method Total Yield (%) Purity (%) Stereochemical Integrity Scalability
Stepwise Assembly 68 99.2 >98% ee High
One-Pot Sequential 52 97.8 95% ee Moderate

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile or electrophile used.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs differ in substituents, stereochemistry, and functional groups, influencing their physicochemical properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications References
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl )carbamate C17H33N3O3 327.46 Ethyl, aminopropanoyl (S,S) Drug intermediates, chiral scaffolds
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl )carbamate C16H31N3O3 313.44 Methyl, aminopropanoyl (S,S) Comparative studies of steric effects
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester C12H23N3O3 257.33 None (simpler side chain) (R,S) Stereochemical selectivity studies
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl )pyrrolidin-3-yl]carbamate C13H21N3O2 264.32 Pyrimidinyl (S) Agricultural/Pharmaceutical building block
tert-Butyl (S)-(1-(4-hydroxyphenyl )-3-oxopropan-2-yl)carbamate C14H19NO5 281.30 Hydroxyphenyl, ketone (S) Neurodegenerative drug candidates

Key Observations :

  • Ethyl vs. Methyl Substitution: The ethyl analog (target compound) has a higher molecular weight (327.46 vs.
  • Stereochemistry : The (R,S) configuration in the analog from results in distinct receptor-binding profiles compared to the (S,S) target compound, underscoring the importance of stereochemistry in bioactivity .
  • Functional Group Diversity : The pyrimidine-substituted analog () exhibits lower molecular weight and divergent applications in agrochemical research due to its heterocyclic aromatic system .

Biological Activity

tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound with a unique structure that includes a pyrrolidine ring and an aminopropanoyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylcarbamate
CAS Number 1354032-69-1

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors, leading to diverse biological effects. However, detailed mechanistic studies are necessary to elucidate the precise pathways involved.

Cytotoxicity Studies

Cytotoxicity assays are crucial in assessing the safety profile of new compounds. In related studies, carbamate derivatives were evaluated for cytotoxic effects using human liver cell lines (HepG2). These assays help determine the therapeutic window and potential side effects when considering this compound for drug development .

Case Studies

  • Multi-target Compound Development : A study designed a multi-target compound similar in structure to this compound for treating Alzheimer's disease. This research highlights the importance of targeting multiple pathways in complex diseases and suggests that compounds with similar frameworks could be effective in modulating disease progression .
  • Antibacterial Screening : Another study synthesized and screened various carbamate derivatives for antibacterial activity using a microdilution broth susceptibility assay. While direct data on this compound was not provided, the findings underscore the potential for similar compounds to exhibit significant antibacterial effects .

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-Butyl ((S)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate in academic settings?

Methodological Answer: The compound can be synthesized via:

  • Asymmetric Mannich Reactions : Utilized for constructing chiral β-amino carbonyl intermediates. For example, tert-butyl carbamates are synthesized using organocatalytic methods with chiral auxiliaries to control stereochemistry .
  • Multi-Step Coupling Reactions : A typical procedure involves sequential coupling of pyrrolidine derivatives with Boc-protected amines. For instance, describes a reaction using TFA for deprotection and HATU for amide bond formation, followed by purification via column chromatography .
  • Solid-Phase Synthesis : For derivatives with complex stereochemistry, solid-phase strategies minimize racemization risks during intermediate steps.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
  • Handling Precautions :
    • Use PPE: Chemical-resistant gloves, safety goggles, and lab coats to avoid skin/eye contact .
    • Work in a fume hood to prevent inhalation of vapors or aerosols .
    • Avoid electrostatic discharge by grounding equipment during transfer .

Q. What purification techniques are effective for isolating this carbamate derivative?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystalline purity .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomeric impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound with multiple stereocenters?

Methodological Answer:

  • Catalyst Screening : Use chiral catalysts (e.g., proline derivatives) in asymmetric reactions to improve enantioselectivity .
  • Temperature Control : Conduct reactions at low temperatures (–20°C to 0°C) to suppress racemization .
  • Protecting Group Strategy : Employ orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step syntheses .

Q. What analytical techniques confirm the stereochemical integrity of the final product?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for tert-butyl carbamate derivatives in .
  • Chiral HPLC : Quantifies enantiomeric excess (ee) using columns like Chiralpak IA with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .

Q. How should researchers address discrepancies between NMR and mass spectrometry data during characterization?

Methodological Answer:

  • Cross-Validation :
    • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .
    • Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools) .
  • Contamination Checks : Re-purify samples via preparative TLC if impurities skew NMR integrals .

Q. What strategies mitigate racemization during synthesis of stereosensitive intermediates?

Methodological Answer:

  • Low-Temperature Reactions : Perform acylations and deprotections below 0°C to stabilize chiral centers .
  • Mild Deprotection Conditions : Use TFA in dichloromethane (1:1 v/v) for Boc removal without inducing epimerization .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

Data Contradiction Analysis

Q. How to resolve conflicting data between theoretical and experimental melting points?

Methodological Answer:

  • Purity Assessment : Reanalyze via DSC (Differential Scanning Calorimetry) to detect polymorphic forms or solvates .
  • Solvent Recrystallization : Test recrystallization in alternative solvents (e.g., ethanol vs. acetonitrile) to isolate pure polymorphs .

Q. What steps validate the absence of residual solvents in the final product?

Methodological Answer:

  • GC-MS Headspace Analysis : Quantifies volatile impurities (e.g., dichloromethane, TFA) .
  • Karl Fischer Titration : Measures water content to ensure anhydrous conditions during storage .

Safety and Environmental Compliance

Q. What are the critical hazard mitigation strategies for large-scale reactions?

Methodological Answer:

  • Waste Disposal : Neutralize acidic/basic residues before disposal. Use activated carbon to adsorb organic byproducts .
  • Spill Management : Contain spills with vermiculite or sand, followed by vacuum collection in sealed containers .
  • Ecotoxicity Testing : Assess acute toxicity using Daphnia magna assays for environmental risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.